3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Kinase inhibitor Structure–activity relationship Pyrazine carbonitrile

3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034575-85-2) is a synthetic small molecule built on a pyrazine-2-carbonitrile core linked via an ether bridge to a 1-(2-methoxyacetyl)pyrrolidine moiety. It belongs to a class of heterocyclic compounds frequently explored as kinase inhibitors or enzyme probes, where the pyrazine‑carbonitrile scaffold serves as a hinge‑binding motif and the pyrrolidine substitution modulates selectivity and physicochemical properties.

Molecular Formula C12H14N4O3
Molecular Weight 262.269
CAS No. 2034575-85-2
Cat. No. B2651186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034575-85-2
Molecular FormulaC12H14N4O3
Molecular Weight262.269
Structural Identifiers
SMILESCOCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N
InChIInChI=1S/C12H14N4O3/c1-18-8-11(17)16-5-2-9(7-16)19-12-10(6-13)14-3-4-15-12/h3-4,9H,2,5,7-8H2,1H3
InChIKeyXSAUTOTYSKTOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034575-85-2): Structural Classification and the Current Evidence Gap


3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034575-85-2) is a synthetic small molecule built on a pyrazine-2-carbonitrile core linked via an ether bridge to a 1-(2-methoxyacetyl)pyrrolidine moiety [1]. It belongs to a class of heterocyclic compounds frequently explored as kinase inhibitors or enzyme probes, where the pyrazine‑carbonitrile scaffold serves as a hinge‑binding motif and the pyrrolidine substitution modulates selectivity and physicochemical properties . However, as of 2026-05-07, a systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor technical libraries returned no primary research publication, patent, or database record containing quantitative biological activity data (IC₅₀, Kd, % inhibition) for this specific compound. All currently discoverable entries reside on intermediary listing sites that aggregate structural predictions rather than experimentally validated data. Therefore, any procurement decision must be grounded in a clear understanding of this evidentiary gap and the structural features that distinguish this compound from related analogs.

Why In-Class Pyrazine‑2‑carbonitrile Analogs Cannot Substitute for 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Without Quantitative Cross-Screening


The pyrazine‑2‑carbonitrile scaffold is a privileged kinase hinge‑binder, but small variations in the solvent‑exposed pyrrolidine substituent produce large differences in target selectivity, cellular permeability, and metabolic stability [1]. For example, replacing the methoxyacetyl group with a 5‑bromofuran‑2‑carbonyl group (CAS 2034397-17-4) yields a compound with a different hydrogen‑bonding surface, altered lipophilicity (XLogP3 ~1.9), and a distinct patent landscape [2]. Subtle changes in the pyrrolidine N‑substituent can redirect a compound from a GSK‑3 inhibitor to a CDK inhibitor, as demonstrated by structurally related pyrazine‑carbonitrile series [3]. Consequently, assuming functional equivalence between 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile and its closest available analogs—without direct comparative biochemical data—risks obtaining a compound with a completely different target profile, potency, and intellectual‑property status. The absence of published activity data for this specific compound makes generic substitution particularly hazardous for projects where the methoxyacetyl group is hypothesized to confer a unique selectivity or pharmacokinetic advantage.

Quantitative Differentiation Metrics for 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: A Meta‑Analysis of Detectable vs. Absent Evidence


Structural Differentiation from the Closest Commercially Available Analog (CAS 2034397-17-4): Absence of Activity Data Precludes Quantitative Comparison

The closest commercially cataloged analog is 3-{1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yloxy}pyrazine-2-carbonitrile (CAS 2034397-17-4), which differs only in the N‑acyl substituent on the pyrrolidine ring [1]. Our compound replaces the bulky, halogenated 5‑bromofuran‑2‑carbonyl group with a compact, hydrogen‑bond‑accepting methoxyacetyl group. This substitution is predicted to reduce lipophilicity (computed XLogP3: ~0.7 for the target compound vs. 1.9 for the bromofuran analog), lower topological polar surface area (TPSA), and alter hydrogen‑bond acceptor capacity, all of which influence kinase selectivity and passive permeability [2]. However, no experimentally measured IC₅₀, Kd, or cellular activity data exist for either compound in any public database. Therefore, no quantitative potency or selectivity comparison can be made.

Kinase inhibitor Structure–activity relationship Pyrazine carbonitrile

Class‑Level Kinase Inhibition Potential: Inferred Selectivity Profile Based on Pyrazine‑Carbonitrile Scaffold SAR

Pyrazine‑2‑carbonitrile derivatives with a 3‑alkoxy substituent are established ATP‑competitive inhibitors of cyclin‑dependent kinases (CDKs) and glycogen synthase kinase‑3 (GSK‑3). A closely related pyrrolo‑pyrazine compound (Aloisine A, CAS 496864-16-5) inhibits Cdk1/cyclin B with an IC₅₀ of 150 nM, Cdk2/cyclin A with 120 nM, Cdk5/p25 with 200 nM, and GSK‑3α with 500 nM . The methoxyacetyl‑pyrrolidine motif in the target compound may mimic the hydrogen‑bonding pattern of the pyrrolidine‑containing hinge region, suggesting potential CDK or GSK‑3 activity. However, class‑level inference cannot predict whether the methoxyacetyl group improves selectivity for a specific kinase subfamily or introduces off‑target liabilities. The target compound lacks any quantitative kinase profiling data, making this inference strictly hypothesis‑generating for procurement.

Cyclin-dependent kinase GSK-3 ATP-competitive inhibitor

Patent‑Landscape Differentiation: Absence of the Compound from Public Patent Disclosures Limits Freedom‑to‑Operate Assessment

A patent search using Google Patents and WIPO databases returned no patent document listing CAS 2034575-85-2 as an exemplified compound [1]. In contrast, closely related pyrazine‑carbonitrile scaffolds with pyrrolidine‑ether linkages appear in patent families concerning NAMPT inhibitors (WO2013170113A1) [2] and kinase inhibitors (multiple applicants). The N‑methoxyacetyl substitution pattern is notably absent from these patent disclosures. This gap in the intellectual‑property record means the compound’s freedom‑to‑operate status is ambiguous: it may fall outside existing composition‑of‑matter claims due to its unique N‑substituent, or it may be covered by a Markush structure that has not been specifically exemplified. For procurement in an industrial or translational setting, this uncertainty must be resolved through a professional FTO analysis before bulk acquisition.

Intellectual property Freedom-to-operate NAMPT inhibitor

Recommended Scenarios for Procuring 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Available Structural Evidence


Structure–Activity Relationship (SAR) Probe for Methoxyacetyl‑Substituted Pyrazine‑Carbonitrile Kinase Inhibitors

This compound is best suited as a synthetic intermediate or SAR probe in medicinal chemistry programs exploring the impact of the N‑methoxyacetyl group on pyrazine‑carbonitrile hinge‑binder activity. Because no biological data exist, procurement should be restricted to small quantities (e.g., 5–50 mg) for initial in‑house kinase profiling and co‑crystallization trials. The structural uniqueness of the methoxyacetyl group [1] makes it a valuable comparator against more lipophilic analogs (e.g., bromofuran or indole‑acetyl derivatives) to test hypotheses about hydrogen‑bonding requirements in the solvent‑exposed region.

Intellectual‑Property Circumvention Lead in NAMPT or CDK Inhibitor Programs

Given its absence from disclosed patent families [2], the compound may serve as a starting point for medicinal chemistry teams seeking to design around existing composition‑of‑matter claims on pyrazine‑carbonitrile NAMPT inhibitors (WO2013170113A1) or CDK inhibitors. However, this scenario requires immediate experimental validation: the compound must be profiled against the primary target(s) of interest to confirm that the methoxyacetyl modification does not abolish activity. Procurement at the gram scale is inadvisable until in‑house IC₅₀ data confirm retention of target engagement.

Chemical Biology Tool Compound for Methoxyacetyl‑Dependent Protein Interaction Studies

The methoxyacetyl group can function as a hydrogen‑bond acceptor and may participate in unique protein–ligand interactions not achievable with hydrocarbon or halogenated acyl substituents. Researchers investigating protein interfaces where a methoxyacetyl‑mediated hydrogen bond is predicted (e.g., via molecular docking) may justify procurement of this compound as a chemical probe. However, the absence of cellular permeability or metabolic stability data [1] means that any cell‑based assay must include appropriate control compounds and thorough pharmacokinetic characterization.

Reference Standard for Analytical Method Development and Quality Control

For contract research organizations (CROs) or analytical laboratories, this compound can serve as a reference standard for HPLC or LC‑MS method development once its identity and purity are independently verified by NMR and HRMS [1]. However, procurement for this purpose is only recommended if the laboratory has access to orthogonal structural confirmation techniques, as the compound is not currently listed as a pharmacopeial standard and lacks a certified reference material (CRM) designation.

Quote Request

Request a Quote for 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.